molecular formula C11H9NO4S2 B1276284 2-(1,3-Benzothiazol-2-ylthio)succinic acid CAS No. 95154-01-1

2-(1,3-Benzothiazol-2-ylthio)succinic acid

Cat. No.: B1276284
CAS No.: 95154-01-1
M. Wt: 283.3 g/mol
InChI Key: KRDSXENYLDIORL-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylthio)succinic acid is an organic compound with the molecular formula C11H9NO4S2. It is known for its applications in various fields, including organic synthesis and material science. The compound features a benzothiazole ring attached to a succinic acid moiety through a sulfur atom, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid typically involves the reaction of benzothiazole-2-thiol with maleic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzothiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylthio)succinic acid has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the synthesis of dyes, polymers, and functional materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)succinic acid involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can chelate metal ions, enhancing its catalytic activity in various chemical reactions.

Comparison with Similar Compounds

  • 2-(Benzothiazol-2-ylthio)acetic acid
  • 2-(Benzothiazol-2-ylthio)propionic acid
  • 2-(Benzothiazol-2-ylthio)butanedioic acid

Comparison: 2-(1,3-Benzothiazol-2-ylthio)succinic acid is unique due to its succinic acid moiety, which provides additional functional groups for chemical modifications. This makes it more versatile in synthetic applications compared to its analogs, which may have different alkyl chain lengths or substituents.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S2/c13-9(14)5-8(10(15)16)18-11-12-6-3-1-2-4-7(6)17-11/h1-4,8H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDSXENYLDIORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888625
Record name Butanedioic acid, 2-(2-benzothiazolylthio)-
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Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Butanedioic acid, 2-(2-benzothiazolylthio)-
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CAS No.

95154-01-1
Record name (2-Benzothiazolylthio)succinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95154-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2-(2-benzothiazolylthio)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 2-(2-benzothiazolylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20888625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (benzothiazol-2-ylthio)succinic acid
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Record name Butanedioic acid, 2-(2-benzothiazolylthio)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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